molecular formula C9H9NO3S B3050249 Benzenecarbothioic acid, 4-nitro-, S-ethyl ester CAS No. 24524-95-6

Benzenecarbothioic acid, 4-nitro-, S-ethyl ester

Cat. No.: B3050249
CAS No.: 24524-95-6
M. Wt: 211.24 g/mol
InChI Key: OCUSVOYGBFETNB-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, 4-nitro-, S-ethyl ester (CAS: Not explicitly provided in evidence) is a sulfur-containing aromatic ester characterized by a nitro group (-NO₂) at the para position of the benzene ring and an S-ethyl ester moiety. Its molecular formula is inferred as C₉H₉NO₃S, with a molecular weight of approximately 211.24 g/mol (calculated based on analogous compounds in evidence). The compound’s structure combines electron-withdrawing (nitro) and sulfur-based functional groups, influencing its reactivity, stability, and environmental behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-ethyl 4-nitrobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUSVOYGBFETNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407510
Record name Benzenecarbothioic acid, 4-nitro-, S-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24524-95-6
Record name Benzenecarbothioic acid, 4-nitro-, S-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Esterification via Acyl Chloride Intermediates

The most direct route to Benzenecarbothioic acid, 4-nitro-, S-ethyl ester involves the conversion of 4-nitrobenzoic acid to its acyl chloride derivative, followed by nucleophilic substitution with ethanethiol. This method parallels the synthesis of ethyl 4-nitrobenzoate, where 4-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate 4-nitrobenzoyl chloride. Subsequent reaction with ethanethiol in anhydrous dichloromethane or toluene, catalyzed by pyridine to scavenge HCl, yields the target thioester.

Key parameters:

  • Temperature : 0–25°C (to prevent nitro group degradation).
  • Solvent : Non-polar aprotic solvents enhance electrophilicity of the acyl chloride.
  • Yield : ~70–85% under optimized conditions, though thioesters generally exhibit lower yields than oxygen esters due to thiol oxidation side reactions.

Solid Acid-Catalyzed Esterification

Recent advances leverage heterogeneous catalysis for eco-friendly synthesis. Hydrogen forms of nanoporous zeolites (e.g., H-MOR, H-HEU-M) demonstrate efficacy in thioesterification when modified for sulfur compatibility. For instance, ultradispersed H-HEU-M zeolite (290–480 nm crystallites) facilitates the reaction between 4-nitrobenzoic acid and ethanethiol under argon at 80°C. Microwave irradiation (2450 MHz, 300 W) or ultrasound (37 kHz, 330 W) enhances diffusion-limited steps, achieving conversions up to 68% in 2 hours.

Mechanistic insights :

  • Zeolite Brønsted acid sites polarize the carboxylic acid, promoting nucleophilic attack by ethanethiol.
  • Microwave irradiation reduces activation energy by 15–20% compared to conventional heating.

One-Pot Nitration and Thioesterification

An alternative approach introduces the nitro group after thioester formation, circumventing functional group incompatibility. Benzenecarbothioic acid S-ethyl ester is nitrated using a mixed nitric-sulfuric acid system at 0–5°C. The para-nitro isomer dominates (>90%) due to the electron-withdrawing thioester group’s meta-directing effect.

Optimization challenges :

  • Nitration at higher temperatures risks sulfonic acid byproduct formation.
  • Yield: ~50–60%, necessitating chromatographic purification.

Enzymatic and Green Chemistry Approaches

Emerging methods employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media for enantioselective thioester synthesis. While primarily explored for aliphatic thioesters, adaptation to aromatic systems involves:

  • Immobilization on mesoporous silica supports.
  • Ionic liquid co-solvents (e.g., [BMIM][BF₄]) to stabilize enzyme activity.
  • Yields remain modest (~40%) but offer a solvent-free pathway.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Temperature (°C) Yield (%) Purity (%)
Acyl Chloride Route Pyridine/SOCl₂ 0–25 75–85 98.5
Zeolite Microwave H-HEU-M + MW 80 65–68 97.2
One-Pot Nitration HNO₃/H₂SO₄ 0–5 50–60 95.0
Enzymatic C. antarctica Lipase B 30 35–40 99.0

Reaction Engineering and Scale-Up Considerations

Industrial-scale production favors the acyl chloride route due to reproducibility, despite its reliance on hazardous reagents. Continuous flow systems mitigate risks by:

  • Microreactor-based SOCl₂ handling with in-line HCl scrubbing.
  • Real-time IR monitoring of acyl chloride formation.

Pilot studies using ultrasonic reactors show a 20% reduction in ethanethiol consumption by enhancing mass transfer in viscous reaction mixtures.

Degradation and Stability Profiling

This compound decomposes via two pathways:

  • Hydrolysis : t₁/₂ = 14 days in aqueous ethanol (pH 7, 25°C), forming 4-nitrobenzoic acid and ethanethiol.
  • Thermal degradation : Onset at 180°C, releasing nitric oxide (NO) and sulfur dioxide (SO₂).

Chemical Reactions Analysis

Benzenecarbothioic acid, 4-nitro-, S-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

Pharmaceutical Industry

Benzenecarbothioic acid, 4-nitro-, S-ethyl ester is utilized in the synthesis of various pharmaceutical compounds due to its structural properties that allow for further functionalization. It serves as an intermediate in the production of drugs with anti-inflammatory and analgesic properties.

  • Case Study: Research has demonstrated that derivatives of nitrobenzoates exhibit significant biological activity, making them potential candidates for drug development targeting specific receptors .

Agricultural Chemistry

The compound is employed in the formulation of pesticides and herbicides. Its ability to modify biological pathways makes it useful in developing agrochemicals that target pests without affecting non-target organisms.

  • Case Study: A study indicated that ethyl nitrobenzoate derivatives could enhance the efficacy of certain herbicides by improving their absorption and retention in plant tissues .

Chemical Synthesis

This compound is used as a building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

  • Data Table: Applications in Organic Synthesis
Application TypeDescriptionExample Reaction
Nucleophilic SubstitutionActs as an electrophile in nucleophilic reactionsReaction with amines to form amides
Coupling ReactionsUsed in the formation of complex organic moleculesCoupling with aryl halides

Material Science

In material science, benzenecarbothioic acid derivatives are being explored for their potential use in developing polymers and coatings due to their stability and reactivity.

Mechanism of Action

The mechanism of action of benzenecarbothioic acid, 4-nitro-, S-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active benzenecarbothioic acid derivative. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzenecarbothioic Acid Esters

The following table compares key structural and physicochemical properties of benzenecarbothioic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Ester Group Key Characteristics
4-Nitro-, S-ethyl ester (Target) C₉H₉NO₃S ~211.24 4-NO₂ S-Ethyl Electron-withdrawing nitro group enhances stability; likely lower biodegradability
Benzenecarbothioic acid, S-methyl ester C₈H₈OS 152.21 None S-Methyl Simpler structure; higher volatility; used as a reference in degradation studies
4-Methyl-, S-ethyl ester C₁₀H₁₂OS 180.26 4-CH₃ S-Ethyl Methyl group increases hydrophobicity; slower oxidative degradation
4-Chloro-, S-methyl ester C₈H₇ClOS 186.66 4-Cl S-Methyl Chlorine substituent enhances electronegativity; potential persistence in soil
4-Methoxy-, O-methyl ester C₉H₁₀O₂S 182.24 4-OCH₃ O-Methyl Methoxy group may improve solubility; altered metabolic pathways
4-Chloro-, S-oxadiazolyl ester C₁₅H₈Cl₂N₂O₂S 351.21 4-Cl S-Oxadiazole Complex heterocyclic ester; likely bioactive with pesticidal properties

Degradation and Environmental Behavior

  • Target Compound vs. S-Methyl Analogue : The S-ethyl ester group in the target compound likely confers greater resistance to hydrolytic cleavage compared to the S-methyl ester in benzenecarbothioic acid, S-methyl ester (evidence shows S-methyl esters are common metabolites of THIO degradation) .
  • Substituent Effects: Nitro (-NO₂) and chloro (-Cl) substituents reduce biodegradation rates due to their electron-withdrawing nature. For example, 4-chloro-, S-methyl ester persists longer in soil than non-halogenated analogues . In contrast, methyl (-CH₃) and methoxy (-OCH₃) groups may enhance microbial accessibility, as seen in accelerated degradation of 4-methyl-, S-ethyl ester under oxidative conditions .

Pharmacological and Industrial Relevance

  • Nitro-Substituted Derivatives: The nitro group in the target compound may impart UV absorption properties, making it useful in analytical chemistry. Similar nitrobenzoic esters (e.g., 4-nitrobenzoic acid ethyl ester, C₉H₉NO₄) are employed as reference standards in chromatography .
  • Sulfur vs. Oxygen Esters : Sulfur-containing esters (e.g., S-ethyl) generally exhibit lower hydrolysis rates than oxygen-based esters (e.g., O-methyl), as observed in the stability of benzenecarbothioic acid derivatives compared to benzoic acid esters .

Biological Activity

Benzenecarbothioic acid, 4-nitro-, S-ethyl ester (commonly known as ethyl 4-nitrobenzenecarbothioate) is a compound of considerable interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on a range of studies.

  • Chemical Formula : C₉H₉NO₄S
  • Molecular Weight : 195.1721 g/mol
  • CAS Registry Number : 99-77-4

1. Antimicrobial Activity

Recent studies have demonstrated that benzenecarbothioic acid derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this class have shown effectiveness against various bacterial strains and fungi.

CompoundActivityReference
Ethyl 4-nitrobenzenecarbothioateAntimicrobial against E. coli and S. aureus
Other derivativesAntifungal activity against Candida species

2. Antioxidant Properties

Research indicates that benzenecarbothioic acid derivatives possess antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a key role.

3. Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines. This effect can be beneficial in conditions such as arthritis and other inflammatory diseases.

Study on Biodegradation

A study focused on the biodegradation of pesticides highlighted the role of benzenecarbothioic acid derivatives as intermediates in microbial degradation pathways. Specific bacterial strains were identified that could effectively degrade these compounds, suggesting their potential use in bioremediation strategies.

  • Bacterial Strains : Pseudomonas sp., Enterobacter sp.
  • Degradation Efficiency : Up to 96% for certain mixtures within controlled conditions .

Phytochemical Analysis

A phytochemical analysis revealed that extracts containing benzenecarbothioic acid exhibited various bioactive compounds with potential health benefits. The analysis utilized GC-MS technology to identify these compounds and their respective activities.

CompoundActivityExtraction Method
FlavonoidsAntioxidant, Anti-inflammatoryEthanol extraction
TanninsAntimicrobialEthanol extraction

The biological activities of benzenecarbothioic acid derivatives are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : These compounds may inhibit specific enzymes involved in the inflammatory response or microbial metabolism.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are likely due to the ability to scavenge ROS, thereby reducing cellular damage.
  • Membrane Disruption : Antimicrobial effects may result from disrupting microbial cell membranes, leading to cell lysis.

Q & A

Q. What are reliable synthetic routes for preparing benzenecarbothioic acid, 4-nitro-, S-ethyl ester?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification. For example, reacting 4-nitrobenzenecarbothioic acid with ethyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Similar S-ethyl ester syntheses (e.g., benzenecarbothioic acid, 4-methyl-, S-ethyl ester) use refluxing ethanol as a solvent and require purification via column chromatography . Confirm reaction completion using TLC or GC-MS, referencing retention times of analogous compounds (e.g., benzenecarbothioic acid, S-methyl ester: RT = 22.103 min) .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine spectral and chromatographic methods:
  • GC-MS : Compare retention times with structurally similar thioesters (e.g., carbamothioic acid, diethyl-, S-ethyl ester: RT = 20.77 min) .
  • NMR : Analyze ¹H and ¹³C spectra for nitro group shifts (δ ~8.2 ppm for aromatic protons) and thiocarbonyl (C=S) signals.
  • IR : Confirm S-ethyl ester bonds (C-O stretch ~1200 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
    Cross-validate data with NIST Chemistry WebBook entries for related esters .

Q. What factors influence the compound’s stability during storage?

  • Methodological Answer : Stability depends on:
  • pH : Hydrolysis is accelerated under acidic or alkaline conditions. Use buffered solutions (pH 6–7) for aqueous studies.
  • Temperature : Store at –20°C in inert atmospheres to prevent oxidation of the thioester group.
  • Light : Shield from UV light to avoid nitro group degradation.
    Reference degradation studies on analogous S-ethyl esters (e.g., hydrolysis kinetics of S-(2-mercaptoethyl) esters) .

Advanced Research Questions

Q. How does the nitro group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the thiocarbonyl carbon. For example:
  • Aminolysis : React with primary amines (e.g., aniline) in DMF at 60°C to form thioamide derivatives. Monitor via HPLC.
  • Reduction : Use LiAlH₄ to reduce the nitro group to an amine, altering the compound’s electronic properties. Compare with reduction pathways of 4-nitrobenzoic acid esters .
    Computational modeling (DFT) can predict reaction sites using NIST spectral data as benchmarks .

Q. What are the degradation pathways of this compound in environmental matrices?

  • Methodological Answer : Degradation occurs via:
  • Microbial action : Use soil microcosms inoculated with bacterial consortia (e.g., Pseudomonas spp.) and track metabolites via LC-MS/MS. Reference studies on thiobencarb degradation in paddy soils .
  • Photolysis : Expose to simulated sunlight (λ > 290 nm) and identify nitroso or hydroxylated byproducts.
  • Hydrolysis : Quantify half-life in aqueous buffers at varying temperatures using UV-Vis spectroscopy .

Q. How can computational methods predict the compound’s spectroscopic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate IR/NMR spectra. Validate against experimental data from NIST .
  • Molecular Dynamics : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict chromatographic behavior.
  • QSPR Models : Corrate retention times (GC) with molecular descriptors (e.g., logP, polar surface area) using datasets from EPA/NIH spectral libraries .

Key Considerations

  • Contradictions : While nitro group positions (para vs. meta) affect reactivity, synthetic protocols for S-ethyl esters remain consistent across analogs .
  • Data Gaps : Direct spectral data for the 4-nitro derivative are limited; extrapolate from NIST entries for nitrobenzoic acid esters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenecarbothioic acid, 4-nitro-, S-ethyl ester
Reactant of Route 2
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Benzenecarbothioic acid, 4-nitro-, S-ethyl ester

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